1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid
Overview
Description
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of difluoromethyl and difluorocyclobutane groups
Scientific Research Applications
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Safety and Hazards
The safety information available indicates that this compound is associated with several hazard statements, including H302, H315, H319, and H335 . These statements correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves difluoromethylation reactions. These reactions can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling approaches. For instance, the difluoromethylation of C(sp^2)–H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, the formation of X–CF_2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved through reactions with ClCF_2H or novel non-ozone depleting difluorocarbene reagents .
Chemical Reactions Analysis
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid can be compared with other fluorinated compounds, such as:
Difluoromethylornithine: Known for its antiviral properties and inhibition of ornithine decarboxylase.
Difluoromethylated pyrazoles: Important in the agrochemical industry for their biological activities.
Trifluoromethyl compounds: Widely used in pharmaceuticals for their enhanced metabolic stability and lipophilicity. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other fluorinated compounds.
Properties
IUPAC Name |
1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c7-3(8)5(4(11)12)1-6(9,10)2-5/h3H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWNOOHMOQZGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773508-58-9 | |
Record name | 1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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